molecular formula C17H16N6O3 B2419843 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide CAS No. 897622-36-5

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Cat. No.: B2419843
CAS No.: 897622-36-5
M. Wt: 352.354
InChI Key: LHTJTOBVOAWLPJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-11-3-6-15(9-12(11)2)22-16(19-20-21-22)10-18-17(24)13-4-7-14(8-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTJTOBVOAWLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Nitriles and Azides

A nitrile precursor, such as 3,4-dimethylbenzonitrile, reacts with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ammonium chloride or ZnBr₂) under reflux conditions.

Representative Conditions

Parameter Value Source
Nitrile 3,4-Dimethylbenzonitrile
Azide Source NaN₃ (2–2.5 equiv)
Catalyst NH₄Cl (2–2.5 equiv)
Solvent N,N-Dimethylformamide (DMF)
Temperature 70–125°C
Reaction Time 4–10 hours
Yield 88–94%

The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile’s triple bond reacts with the azide to form the tetrazole ring. Catalysts like ammonium chloride enhance reaction rates by polarizing the nitrile group. Post-reaction, the solvent (DMF) is recovered via reduced-pressure distillation, and the product is isolated by acid-induced precipitation (pH 1–5).

Functionalization of the Tetrazole Core

The methylene bridge and amide linkage are introduced through nucleophilic substitution or reductive amination.

Alkylation of Tetrazole

The tetrazole’s N-methyl position is functionalized using a methylating agent. For example, 5-(chloromethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole may react with 4-nitrobenzamide under basic conditions.

Optimized Protocol

  • Substrate : 1-(3,4-Dimethylphenyl)-1H-tetrazole-5-methanol
  • Activation : Thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl intermediate.
  • Coupling Agent : Triethylamine (TEA) in dichloromethane (DCM) facilitates displacement with 4-nitrobenzamide.

Amide Bond Formation

The final step involves coupling the tetrazole-methyl intermediate with 4-nitrobenzoic acid.

Carbodiimide-Mediated Coupling

A standard approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Reaction Setup

Component Quantity Role
4-Nitrobenzoic Acid 1.2 equiv Carboxylic acid
Tetrazole-Methylamine 1.0 equiv Amine
EDC 1.5 equiv Coupling agent
HOBt 1.5 equiv Activator
Solvent DMF or DCM Reaction medium
Temperature 0°C → room temperature Gradual activation

The reaction achieves yields of 75–85%, with purification via column chromatography or recrystallization.

Alternative Synthetic Routes

Multi-Component Reactions (MCRs)

Ugi four-component reactions (Ugi-4CR) enable simultaneous assembly of tetrazole and benzamide units. For example:

  • Components : 3,4-Dimethylbenzaldehyde, methylamine, tert-butyl isocyanide, and 4-nitrobenzoic acid.
  • Conditions : Methanol, 25°C, 24 hours.
  • Yield : ~70%, with post-modification via cyclization.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) allow stepwise elongation, though scalability remains challenging.

Analytical and Optimization Insights

Challenges in Regioselectivity

Tetrazole synthesis may yield 1H- and 2H-regioisomers. ¹H NMR and X-ray crystallography confirm the dominant 1H-isomer due to steric hindrance from the 3,4-dimethyl group.

Solvent and Catalyst Screening

DMF outperforms THF and acetonitrile in cycloaddition yields (94% vs. 65–78%) due to superior nitrile solubility. Catalysts like ZnBr₂ reduce reaction times but require stringent moisture control.

Green Chemistry Considerations

  • Solvent Recovery : DMF distillation achieves >90% recovery.
  • Waste Minimization : Acidic workup neutralizes excess azide, reducing hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The tetrazole ring can be reduced to a triazole under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-aminobenzamide derivatives.

    Reduction: Triazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-aminobenzamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is unique due to its combination of a tetrazole ring and a nitrobenzamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, combined with a nitrobenzamide moiety. The molecular formula of this compound is C17_{17}H18_{18}N6_{6}O2_{2}, with a molecular weight of approximately 318.36 g/mol. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : The starting material, 3,4-dimethylphenylhydrazine, is reacted with sodium azide under acidic conditions to form the tetrazole.
  • Coupling Reaction : The resulting tetrazole is then coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds containing nitro and tetrazole functionalities exhibit significant cytotoxicity against various cancer cell lines. For instance, similar nitro-substituted compounds have shown preferential cytotoxic effects on tumor cells compared to normal cells due to their ability to induce reactive oxygen species (ROS), leading to apoptosis through endoplasmic reticulum (ER) stress pathways .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in folate metabolism by mimicking para-aminobenzoic acid (PABA), disrupting bacterial growth.
  • DNA Interaction : Although direct DNA binding has not been conclusively demonstrated, the generation of ROS suggests that the compound may indirectly affect DNA integrity through oxidative stress.

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
CytotoxicitySignificant against tumor cell lines; higher selectivity for malignant cells
Enzyme InhibitionPotential inhibition of folate synthesis enzymes
ROS GenerationInduces oxidative stress leading to apoptosis

Study 1: Cytotoxicity Evaluation

In a study evaluating various nitro-substituted tetrazoles, this compound exhibited IC50_{50} values in the low micromolar range against several cancer cell lines, including cisplatin-resistant laryngeal carcinoma cells. This highlights its potential as an effective anticancer agent .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's cytotoxic effects were associated with increased levels of ROS and subsequent activation of apoptotic pathways. This was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes in treated cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and azides (e.g., trimethylsilyl azide with dibutyltin oxide as a catalyst, yielding high-purity tetrazole intermediates) .
  • Step 2 : Coupling the tetrazole intermediate with 4-nitrobenzoyl chloride via nucleophilic substitution or amide bond formation under reflux in solvents like acetonitrile or DMF .
  • Key Considerations : Reaction temperature (60–100°C) and catalyst choice (e.g., tin oxide) significantly impact yield and by-product formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., methyl groups on phenyl, nitrobenzamide protons) .
    • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
    • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the tetrazole-benzamide linkage .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using controls like losartan (a known tetrazole-based angiotensin receptor blocker) .
  • By-Product Interference : Characterize synthesis by-products (e.g., via LC-MS) that may co-elute with the target compound, skewing bioactivity results .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide) to identify substituent-dependent activity trends .

Q. What computational strategies are effective for target identification and mechanism elucidation?

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., angiotensin II type 1 receptor), leveraging the tetrazole’s carboxylic acid bioisosteric properties .
  • QSAR Studies : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : GROMACS to simulate binding stability over 100-ns trajectories, identifying key hydrogen bonds with catalytic residues .

Q. How can structural derivatives be designed to enhance pharmacological properties?

  • Substituent Modification :
    • Nitro Group Replacement : Replace 4-nitrobenzamide with sulfonamide (e.g., 4-(pyrrolidin-1-ylsulfonyl)benzamide) to improve solubility .
    • Fluorine Substitution : Introduce fluorine at the phenyl ring (meta/para positions) to enhance metabolic stability .
  • Synthetic Validation : Optimize via microwave-assisted synthesis (30% faster reaction time) to test new derivatives .

Q. What strategies minimize by-products during large-scale synthesis?

  • Catalyst Screening : Test dibutyltin oxide vs. zinc chloride to suppress by-products like N-((1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)-benzamide .
  • Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., oxidation of methyl groups) .
  • Purification Protocols : Use preparative HPLC with C18 columns (10 µm particle size) for >99% purity .

Q. How do crystallographic challenges impact structural analysis of this compound?

  • Twinned Crystals : SHELXD/SHELXE algorithms resolve pseudo-merohedral twinning, common in tetrazole derivatives due to planar symmetry .
  • Disorder Modeling : Refine methyl/phenyl group disorder using PART instructions in SHELXL, improving R-factor convergence (<5%) .

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